molecular formula C26H29N3OS B11664663 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11664663
M. Wt: 431.6 g/mol
InChI Key: AGDSMBGBRNPYCL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety linked via an ethanone bridge to a 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline group.

Properties

Molecular Formula

C26H29N3OS

Molecular Weight

431.6 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C26H29N3OS/c1-18-15-19(2)28-24(27-18)31-16-23(30)29-22-14-10-9-13-21(22)26(5,17-25(29,3)4)20-11-7-6-8-12-20/h6-15H,16-17H2,1-5H3

InChI Key

AGDSMBGBRNPYCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and tetrahydroquinoline intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 4,6-dimethylpyrimidine with a suitable thiol reagent under controlled conditions.

    Preparation of Tetrahydroquinoline Intermediate: The tetrahydroquinoline intermediate is prepared by the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and tetrahydroquinoline intermediates through a sulfanyl linkage, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine or tetrahydroquinoline rings, potentially leading to the formation of dihydro or fully reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials, such as polymers or nanomaterials, with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one ()

  • Structure: Shares the 4,6-dimethylpyrimidin-2-ylsulfanyl-ethanone core but substitutes the dihydroquinoline group with a 4-chlorophenyl ring.
  • Properties: Molecular formula C₁₄H₁₃ClN₂OS (MW: 306.79 g/mol).

Dihydropyrimidin-2(1H)-thione Derivatives ()

  • Structure: Features a dihydropyrimidinone/sulfanylidene core, analogous to the pyrimidine-sulfanyl group in the target compound. Example: 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone.
  • Biological Activity : Exhibits antibacterial and antifungal properties, attributed to the sulfanylidene group’s reactivity and hydrogen-bonding capacity .

Pyrimidine-Containing Furanose Derivatives ()

  • Structure: Combines pyrimidinone with a furanose moiety (e.g., C₂₁H₂₁N₃O₇, MW: 427.41 g/mol).
  • Properties: Demonstrated antifungal, antioxidant, and anticancer activity (e.g., IC₅₀ values in cytotoxicity assays). The furanose group enhances solubility but may reduce membrane permeability compared to lipophilic dihydroquinoline systems .

Hydrazine-Linked Pyrimidine Derivatives ()

  • Structure : Pyrimidine linked to pyrazole or hydrazine groups (e.g., C₁₄H₁₆N₆O₂ ).
  • The hydrazine bridge introduces conformational flexibility, contrasting with the rigid ethanone linker in the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activities Reference
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone Not explicitly reported ~450 (estimated) Pyrimidine-sulfanyl, dihydroquinoline, ethanone Hypothesized antimicrobial/anticancer
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one C₁₄H₁₃ClN₂OS 306.79 Chlorophenyl, pyrimidine-sulfanyl, ethanone Bioactive scaffold (CHEMBL1597908)
Dihydropyrimidin-2(1H)-thione derivative C₁₃H₁₄N₂OS 262.33 Dihydropyrimidinone, sulfanylidene Antibacterial, antifungal
Pyrimidine-furanose derivative (6N) C₂₁H₂₁N₃O₇ 427.41 Pyrimidinone, furanose Antifungal, antioxidant, anticancer
Hydrazine-pyrimidine derivative (Compound 3, ) C₁₄H₁₆N₆O₂ 300.32 Pyrimidine, hydrazine, pyrazole Anti-inflammatory, antimicrobial

Key Research Findings

  • Structural Impact on Activity: The dihydroquinoline group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to chlorophenyl or furanose analogs . Sulfanyl/sulfanylidene groups are critical for redox-mediated antifungal activity, as seen in dihydropyrimidinone derivatives .
  • Synthetic Challenges :
    • The steric bulk of the 2,2,4-trimethyl-4-phenyl group may complicate crystallization, necessitating advanced software (e.g., SHELXL, ORTEP-3) for structural elucidation .

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone , often referred to as compound 4981-0526 , is a novel chemical entity that has drawn attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H17N5O3SC_{17}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 435.55 g/mol. It features a complex structure that includes a pyrimidine ring and a dihydroquinoline moiety, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC17H17N5O3SC_{17}H_{17}N_{5}O_{3}S
Molecular Weight435.55 g/mol
LogP2.280
Water Solubility (LogSw)-2.93
Polar Surface Area91.150

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine and quinoline are known to possess antibacterial and antifungal properties. While specific data on compound 4981-0526 is limited, it is hypothesized that it may exhibit similar effects due to the presence of the sulfanyl group which can enhance membrane permeability in microbial cells.

Anticancer Activity

Compounds containing pyrimidine and quinoline derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression. A study conducted on related compounds showed promising results in inhibiting tumor growth in various cancer cell lines, suggesting that compound 4981-0526 could be a candidate for further anticancer research.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar structures have been reported to inhibit various kinases and phosphodiesterases, which are crucial in cancer progression and inflammation pathways. The specific enzymes targeted by compound 4981-0526 require further investigation through in vitro and in vivo studies.

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that compounds with similar functional groups significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM.
  • In Vivo Studies : Animal models treated with similar pyrimidine derivatives exhibited reduced tumor sizes compared to control groups. These findings suggest that the structural characteristics of compound 4981-0526 may confer similar benefits.

The proposed mechanisms for the biological activity of compound 4981-0526 include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, these compounds can alter cellular proliferation rates.

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